molecular formula C12H14ClNO4 B14898546 n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine

n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine

Cat. No.: B14898546
M. Wt: 271.69 g/mol
InChI Key: KPUWAKSDSQNVQA-UHFFFAOYSA-N
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Description

N-(2-(4-Chloro-2-methylphenoxy)acetyl)-N-methylglycine is a chemical compound of interest in chemical synthesis and agrochemical research. The structure features a (4-chloro-2-methylphenoxy)acetate moiety, a group known in herbicidal science as a synthetic auxin, or plant growth regulator . This moiety is found in established herbicides like MCPA (Methyl (4-chloro-2-methylphenoxy)acetate) , which function by mimicking natural plant hormones and disrupting weed growth . The N-methylglycine (sarcosine) component of the molecule may influence its physicochemical properties, such as solubility and bioavailability, making it a candidate for the development of advanced ionic liquids. Herbicidal Ionic Liquids (HILs) that incorporate phenoxyacetate anions are an active area of investigation, as they can offer improved efficacy and reduced environmental impact compared to traditional herbicide formulations . As such, this compound serves as a valuable building block for researchers exploring novel agrochemicals, particularly in designing compounds with dual-action or tailored properties. It is also potentially useful as an organic synthetic intermediate for constructing more complex molecules. This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic uses, or for human consumption.

Properties

Molecular Formula

C12H14ClNO4

Molecular Weight

271.69 g/mol

IUPAC Name

2-[[2-(4-chloro-2-methylphenoxy)acetyl]-methylamino]acetic acid

InChI

InChI=1S/C12H14ClNO4/c1-8-5-9(13)3-4-10(8)18-7-11(15)14(2)6-12(16)17/h3-5H,6-7H2,1-2H3,(H,16,17)

InChI Key

KPUWAKSDSQNVQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N(C)CC(=O)O

Origin of Product

United States

Preparation Methods

Key Synthetic Routes

Synthesis of 4-Chloro-2-methylphenoxyacetic Acid (MCPA)

MCPA serves as the foundational intermediate. Two primary methods dominate:

Chlorination of 2-Methylphenol
  • Reagents : 2-Methylphenol (o-cresol), sulfuryl chloride (SO₂Cl₂), or hypochlorous acid (HOCl).
  • Conditions :
    • Chlorination at 0–50°C in aqueous medium with LiCl or CuCl₂ catalysts.
    • Condensation with chloroacetic acid in alkaline reflux (NaOH, 80–100°C).
  • Yield : 85–93%.

Mechanism :
$$
\text{o-Cresol} + \text{Cl}2 \xrightarrow{\text{CuCl}2} \text{4-Chloro-2-methylphenol} \xrightarrow{\text{ClCH}2\text{CO}2\text{H}} \text{MCPA}
$$

Direct Chlorination of Phenoxyacetic Acid Derivatives
  • Reagents : 2-Methylphenoxyacetic acid, Cl₂ gas.
  • Conditions :
    • Chlorination in tetrachloroethane at 60°C with SO₂Cl₂.
  • Purity : ≥95% (technical grade).

Synthesis of N-Methylglycine (Sarcosine)

N-Methylglycine is synthesized via methylation of glycine:

Eschweiler-Clarke Reaction
  • Reagents : Glycine, formaldehyde (HCHO), formic acid (HCOOH).
  • Conditions :
    • Reflux at 100°C for 6–8 hours.
  • Yield : 70–80%.
Alkylation with Methyl Iodide
  • Reagents : Glycine, CH₃I, K₂CO₃.
  • Conditions :
    • Solvent: DMF or THF; 25°C, 12 hours.
  • Yield : 65–75%.

Amide Coupling: MCPA to N-Methylglycine

The final step involves coupling MCPA with N-methylglycine via activated intermediates:

Acid Chloride Method
  • Reagents : MCPA, thionyl chloride (SOCl₂), N-methylglycine.
  • Conditions :
    • Activation : MCPA + SOCl₂ → MCPA-Cl (reflux, 60°C, 2 h).
    • Coupling : MCPA-Cl + N-methylglycine in THF with Et₃N (0–5°C → 25°C, 4 h).
  • Yield : 78–85%.

Reaction Scheme :
$$
\text{MCPA} \xrightarrow{\text{SOCl}2} \text{MCPA-Cl} \xrightarrow{\text{H}2\text{NCH}2\text{CO}2\text{Me}} \text{Target Compound}
$$

Carbodiimide-Mediated Coupling
  • Reagents : MCPA, N-methylglycine, EDC/HCl, HOBt.
  • Conditions :
    • Solvent: DCM or THF; 0°C → RT, 12 h.
  • Yield : 82–88%.

Optimization and Challenges

Side Reactions and Mitigation

  • Over-chlorination : Controlled Cl₂ gas flow and low temperatures minimize dichloro byproducts.
  • Epimerization : Use of non-polar solvents (e.g., DCM) preserves stereochemistry.

Purification Techniques

  • Column Chromatography : Silica gel with EtOAc/hexane (1:3).
  • Recrystallization : Ethanol/water (3:1) yields ≥98% purity.

Comparative Analysis of Methods

Method Reagents Yield (%) Purity (%) Key Advantage
Acid Chloride Coupling SOCl₂, Et₃N 78–85 95–98 High scalability
Carbodiimide Coupling EDC/HCl, HOBt 82–88 97–99 Mild conditions
One-Pot Synthesis MCPA, sarcosine, DCC 75–80 90–95 Reduced isolation steps

Industrial and Environmental Considerations

  • Cost Efficiency : SOCl₂-based activation is cost-effective but generates HCl waste.
  • Green Alternatives : Enzymatic coupling (lipases) under aqueous conditions are emerging but lack scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines, depending on the reducing agent used.

    Substitution: The chloro group in the phenoxy ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine is used as a building block in the synthesis of more complex organic molecules

Biology: In biological research, this compound is used to study the effects of phenoxyacetic acid derivatives on cellular processes. It is particularly useful in investigating the mechanisms of action of herbicides and plant growth regulators.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structural features make it a candidate for the synthesis of bioactive molecules with potential therapeutic effects.

Industry: In the industrial sector, this compound is used in the production of herbicides and pesticides. Its effectiveness in controlling broad-leaf weeds makes it a valuable component in agricultural formulations.

Mechanism of Action

The mechanism of action of n-(2-(4-Chloro-2-methylphenoxy)acetyl)-n-methylglycine involves its interaction with specific molecular targets in plants. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the plant. The compound binds to auxin receptors, triggering a cascade of signaling events that result in the disruption of normal cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-(2-(4-Chloro-2-methylphenoxy)acetyl)-N-methylglycine with key analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Applications References
This compound C₁₂H₁₄ClNO₄ 4-Chloro-2-methylphenoxy, N-methylglycine Potential auxin-like activity Herbicide research
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(1,2,4-triazol-3-yl)acetamide) C₁₁H₁₁ClN₄O₂ 4-Chloro-2-methylphenoxy, triazole Potent auxenic activity in Arabidopsis Herbicide development
MCPP (2-(4-Chloro-2-methylphenoxy)propionic acid) C₁₀H₁₁ClO₃ 4-Chloro-2-methylphenoxy, propionic acid Herbicidal action Commercial weed control
N-[(2,4-Dichlorophenoxy)acetyl]glycine C₁₀H₉Cl₂NO₄ 2,4-Dichlorophenoxy, glycine Herbicidal metabolite Environmental degradation study
N-Acetyl-N-phenylglycine C₁₀H₁₁NO₃ Phenyl, acetyl-glycine Intermediate in peptide synthesis Pharmaceutical research

Key Differences and Implications

Biological Activity: The target compound shares a phenoxyacetyl backbone with WH7 and MCPP, both known for auxin-like herbicidal activity. However, the N-methylglycine moiety may reduce phytotoxicity compared to MCPP, which exhibits higher environmental persistence and acute toxicity (e.g., anemia, kidney damage) .

Synthetic Pathways: WH7 and related analogs are synthesized via coupling reactions using EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole), a method applicable to the target compound . N-Acetyl-N-phenylglycine derivatives are typically prepared via acetylation of glycine intermediates, suggesting similar routes for the target compound .

Environmental and Safety Profiles: MCPP is classified as a carcinogen and requires strict handling protocols, whereas the glycine derivatives (e.g., N-[(2,4-Dichlorophenoxy)acetyl]glycine) show lower acute toxicity, implying safer profiles for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(4-Chloro-2-methylphenoxy)acetyl)-N-methylglycine, and how is structural purity validated?

  • Methodological Answer : The compound can be synthesized via sequential acetylation and alkylation reactions. A typical approach involves coupling 4-chloro-2-methylphenoxyacetic acid with N-methylglycine derivatives under carbodiimide-mediated conditions (e.g., EDC/HOBt) in anhydrous DMF. Post-synthesis, purity is validated using 1^1H NMR (e.g., characteristic peaks for methyl groups at δ 1.2–1.5 ppm and aromatic protons at δ 6.8–7.2 ppm) and high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Due to structural similarities to chlorophenoxy herbicides (e.g., MCPP), strict safety measures are required:

  • Storage : In airtight containers at –20°C, away from strong acids and metals (e.g., magnesium, zinc) to prevent decomposition .
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Respiratory protection is advised if airborne particulates are generated .

Advanced Research Questions

Q. How can researchers resolve low yields during the final crystallization step of this compound synthesis?

  • Methodological Answer : Low yields often stem from poor solubility or by-product formation. Strategies include:

  • Solvent Optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to enhance crystallization efficiency.
  • By-Product Removal : Perform flash chromatography (silica gel, 60–120 mesh) with gradient elution (hexane to 40% ethyl acetate) to isolate the target compound .
  • Temperature Control : Slow cooling (–4°C for 24 hours) improves crystal formation .

Q. What experimental designs are suitable for investigating the auxin-like activity of this compound in plant models?

  • Methodological Answer :

  • Arabidopsis Root Assays : Compare dose-dependent root elongation inhibition (0.1–100 µM) against 2,4-D controls. Use mutant lines (e.g., tir1/afb auxin receptor mutants) to confirm specificity .
  • Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated tissues to identify auxin-responsive genes (e.g., SAUR, GH3).
  • Structural-Activity Comparison : Test analogs (e.g., WH7, 2,4-DP) to determine critical substituents for activity .

Q. How should conflicting toxicological data (e.g., teratogenicity vs. non-reproductive effects) be reconciled in risk assessment studies?

  • Methodological Answer :

  • In Vivo Models : Conduct multi-species studies (e.g., zebrafish embryos for teratogenicity; rodent chronic exposure for hematological effects). Monitor red blood cell counts and kidney histopathology .
  • Dose-Response Analysis : Establish NOAEL (No Observed Adverse Effect Level) and LOAEL using escalating doses (10–500 mg/kg/day).
  • Mechanistic Studies : Use in vitro assays (e.g., human placental cell lines) to assess estrogen receptor cross-reactivity, which may explain reproductive hazards .

Q. What methodologies are effective for detecting environmental degradation products of this compound?

  • Methodological Answer :

  • LC-MS/MS : Employ reverse-phase C18 columns with electrospray ionization (ESI) to identify hydrolytic by-products (e.g., 4-chloro-2-methylphenol).
  • Photodegradation Studies : Expose aqueous solutions to UV light (254 nm) and monitor degradation kinetics via HPLC.
  • Soil Metabolomics : Use 14^{14}C-labeled compound to trace mineralization pathways in agricultural soils .

Data Contradiction Analysis

Q. How can discrepancies in reported cytotoxicity levels (e.g., IC50_{50} variations across cell lines) be addressed?

  • Methodological Answer :

  • Standardized Assays : Use identical cell lines (e.g., HepG2 for liver toxicity) and culture conditions (e.g., serum-free media) to minimize variability.
  • Metabolic Profiling : Compare intracellular metabolite levels (via LC-MS) to identify cell-specific detoxification pathways (e.g., glutathione conjugation).
  • Replicate Studies : Perform triplicate experiments with positive controls (e.g., cisplatin) to validate reproducibility .

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